Cas no 58327-36-9 (2-bromo-2-(4-methoxyphenyl)acetonitrile)
2-bromo-2-(4-methoxyphenyl)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-bromo-2-(4-methoxyphenyl)acetonitrile
- Benzeneacetonitrile, α-bromo-4-methoxy-
-
- Inchi: 1S/C9H8BrNO/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9H,1H3
- InChI Key: UMNFYLUEMMQTIP-UHFFFAOYSA-N
- SMILES: C(C1C=CC(OC)=CC=1)(Br)C#N
Experimental Properties
- Density: 1.472±0.06 g/cm3(Predicted)
- Melting Point: 52.5-55.0 °C(Solv: ethanol (64-17-5))
- Boiling Point: 282.1±30.0 °C(Predicted)
2-bromo-2-(4-methoxyphenyl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1239712-0.05g |
2-bromo-2-(4-methoxyphenyl)acetonitrile |
58327-36-9 | 95% | 0.05g |
$174.0 | 2023-05-26 | |
| Enamine | EN300-1239712-0.1g |
2-bromo-2-(4-methoxyphenyl)acetonitrile |
58327-36-9 | 95% | 0.1g |
$257.0 | 2023-05-26 | |
| Enamine | EN300-1239712-0.25g |
2-bromo-2-(4-methoxyphenyl)acetonitrile |
58327-36-9 | 95% | 0.25g |
$367.0 | 2023-05-26 | |
| Enamine | EN300-1239712-0.5g |
2-bromo-2-(4-methoxyphenyl)acetonitrile |
58327-36-9 | 95% | 0.5g |
$579.0 | 2023-05-26 | |
| Enamine | EN300-1239712-1.0g |
2-bromo-2-(4-methoxyphenyl)acetonitrile |
58327-36-9 | 95% | 1g |
$743.0 | 2023-05-26 | |
| Enamine | EN300-1239712-2.5g |
2-bromo-2-(4-methoxyphenyl)acetonitrile |
58327-36-9 | 95% | 2.5g |
$1454.0 | 2023-05-26 | |
| Enamine | EN300-1239712-5.0g |
2-bromo-2-(4-methoxyphenyl)acetonitrile |
58327-36-9 | 95% | 5g |
$2152.0 | 2023-05-26 | |
| Enamine | EN300-1239712-10.0g |
2-bromo-2-(4-methoxyphenyl)acetonitrile |
58327-36-9 | 95% | 10g |
$3191.0 | 2023-05-26 | |
| 1PlusChem | 1P028E7U-50mg |
2-bromo-2-(4-methoxyphenyl)acetonitrile |
58327-36-9 | 95% | 50mg |
$269.00 | 2023-12-16 | |
| 1PlusChem | 1P028E7U-100mg |
2-bromo-2-(4-methoxyphenyl)acetonitrile |
58327-36-9 | 95% | 100mg |
$369.00 | 2023-12-16 |
2-bromo-2-(4-methoxyphenyl)acetonitrile Related Literature
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2-bromo-2-(4-methoxyphenyl)acetonitrile
Introduction to 2-bromo-2-(4-methoxyphenyl)acetonitrile (CAS No. 58327-36-9)
2-bromo-2-(4-methoxyphenyl)acetonitrile, with the chemical formula C9H6BrN2O, is a versatile intermediate in organic synthesis and pharmaceutical research. This compound, identified by its CAS number CAS No. 58327-36-9, has garnered significant attention in the scientific community due to its utility in the development of various bioactive molecules.
The structural framework of 2-bromo-2-(4-methoxyphenyl)acetonitrile consists of a brominated acetonitrile group attached to a methoxy-substituted benzene ring. This unique configuration makes it a valuable building block for constructing more complex chemical entities. The presence of both bromine and nitrile functionalities allows for diverse chemical transformations, including nucleophilic substitution, cross-coupling reactions, and cyclization processes.
In recent years, 2-bromo-2-(4-methoxyphenyl)acetonitrile has been extensively studied for its potential applications in medicinal chemistry. One of the most notable areas of research involves its use as a precursor in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its role in developing compounds that modulate kinases and other enzymes implicated in cancer and inflammatory diseases.
A particularly intriguing application of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By leveraging the reactivity of the bromine and nitrile groups, researchers have been able to design and prepare novel inhibitors that exhibit high selectivity and potency. For example, derivatives of 2-bromo-2-(4-methoxyphenyl)acetonitrile have been reported to inhibit tyrosine kinases, which are key targets in oncology research.
Another area where 2-bromo-2-(4-methoxyphenyl)acetonitrile has shown promise is in the development of antiviral agents. The compound's structural features make it an ideal candidate for generating molecules that can interfere with viral replication cycles. Recent studies have highlighted its use in synthesizing protease inhibitors, which are critical for preventing viral protein maturation. These inhibitors have shown promise in preclinical models and are being further optimized for clinical applications.
The pharmaceutical industry has also explored the use of 2-bromo-2-(4-methoxyphenyl)acetonitrile in the development of central nervous system (CNS) drugs. The methoxyphenyl moiety is known to enhance blood-brain barrier penetration, making it an attractive scaffold for CNS-targeted therapies. Researchers have utilized this compound to synthesize novel ligands for neurotransmitter receptors, which could lead to the discovery of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.
In addition to its pharmaceutical applications, 2-bromo-2-(4-methoxyphenyl)acetonitrile has found utility in materials science. Its ability to undergo various functionalization reactions makes it a valuable precursor for designing advanced materials with tailored properties. For example, it has been used in the synthesis of organic semiconductors and liquid crystals, where its electronic and steric properties contribute to the functionality of the final materials.
The synthetic versatility of 2-bromo-2-(4-methoxyphenyl)acetonitrile is further underscored by its role in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse substituents at specific positions on the benzene ring, enabling the construction of complex molecular architectures. Such methodologies are particularly useful in drug discovery pipelines, where structural diversity is essential for identifying lead compounds with optimal pharmacological profiles.
In conclusion, 2-bromo-2-(4-methoxyphenyl)acetonitrile (CAS No. 58327-36-9) is a multifunctional intermediate with broad applications across organic synthesis, pharmaceutical research, and materials science. Its unique structural features and reactivity make it an indispensable tool for chemists and biologists working on cutting-edge research projects. As our understanding of biological systems continues to evolve, compounds like this will undoubtedly play a pivotal role in the discovery and development of new therapeutic agents.
58327-36-9 (2-bromo-2-(4-methoxyphenyl)acetonitrile) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)